2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound. It is characterized by the presence of chlorine and iodine atoms at positions 2, 4, and 6, respectively, and a methyl group at position 7 on the pyrrolo[2,3-d]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination and iodination of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) to introduce the chlorine atoms at positions 2 and 4. The reaction is carried out under reflux conditions with toluene as the solvent . The iodination at position 6 can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used to introduce additional substituents.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield corresponding oxides .
Scientific Research Applications
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential anticancer properties and as a building block for designing kinase inhibitors.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine and methyl groups but shares the core structure.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains only one chlorine atom and lacks the iodine and methyl groups.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains both chlorine and iodine but lacks the methyl group.
Uniqueness
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2,4-dichloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2IN3/c1-13-4(10)2-3-5(8)11-7(9)12-6(3)13/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQREJUSPJUIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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